molecular formula C11H11ClO5 B8390313 3,4,5-Trimethoxyphenyl-2-oxoacetyl chloride

3,4,5-Trimethoxyphenyl-2-oxoacetyl chloride

Cat. No. B8390313
M. Wt: 258.65 g/mol
InChI Key: XGEAGWRPWSMRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxyphenyl-2-oxoacetyl chloride is a useful research compound. Its molecular formula is C11H11ClO5 and its molecular weight is 258.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trimethoxyphenyl-2-oxoacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxyphenyl-2-oxoacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11ClO5

Molecular Weight

258.65 g/mol

IUPAC Name

2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl chloride

InChI

InChI=1S/C11H11ClO5/c1-15-7-4-6(9(13)11(12)14)5-8(16-2)10(7)17-3/h4-5H,1-3H3

InChI Key

XGEAGWRPWSMRLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 3,4,5-trimethoxyphenyl-2-oxoacetic acid (1.60 g, 6.66 mmoles) in dry methylene chloride (26 mL) at room temperature was treated with 2M oxalyl chloride in methylene chloride (14 mL, 4 equiv.) and dry dimethylformamide (1 drop). After 3 h the solvents were evaporated. The residue was flushed with dry methylene chloride (3×50 mL) and dried in vacuo for 2 h during which time a solid formed. The crude acid chloride was carried on without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.